Bitterness Attribution: O-Acetylcyclocalopin A as the Principal Bitter Principle in Boletus calopus
O-Acetylcyclocalopin A (6a) is explicitly identified as the compound that 'is caused mainly by' the characteristic bitter taste of Boletus calopus and related mushrooms, distinguishing it from other in-class compounds such as calopin (1b) and cyclocalopin A (6b), which, while present, are not identified as the primary drivers of this sensory phenotype [1].
| Evidence Dimension | Principal causal agent of bitter taste phenotype |
|---|---|
| Target Compound Data | Designated as 'mainly' responsible for bitter taste |
| Comparator Or Baseline | Calopin (1b) and cyclocalopin A (6b) are co-occurring in-class compounds not identified as the primary bitter principle |
| Quantified Difference | Qualitative designation of primary vs. non-primary bitter principle; no bitterness threshold (e.g., ppm) data available for direct quantitative comparison |
| Conditions | Sensory evaluation of whole mushroom and isolated compound fractions from Boletus calopus (Hellwig et al., 2002) |
Why This Matters
For research groups investigating fungal bitterness or sensory-guided fractionation, procurement of O-Acetylcyclocalopin A is essential as the validated primary bitter reference standard, whereas generic 'cyclocalopin' standards may not replicate this key biological property.
- [1] Hellwig, V.; Dasenbrock, J.; Gräf, C.; Kahner, L.; Schumann, S.; Steglich, W. Calopins and Cyclocalopins − Bitter Principles from Boletus calopus and Related Mushrooms. European Journal of Organic Chemistry 2002, 2002 (17), 2895–2904. View Source
